molecular formula C23H19BrF3NO6S B2405288 propan-2-yl 2-[4-(4-bromobenzenesulfonamido)-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate CAS No. 425410-46-4

propan-2-yl 2-[4-(4-bromobenzenesulfonamido)-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate

Cat. No.: B2405288
CAS No.: 425410-46-4
M. Wt: 574.37
InChI Key: LPHCXWMTSQGNSH-UHFFFAOYSA-N
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Description

propan-2-yl 2-[4-(4-bromobenzenesulfonamido)-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2-[4-(4-bromobenzenesulfonamido)-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the naphthalene core: This can be achieved through Friedel-Crafts acylation or other aromatic substitution reactions.

    Introduction of the sulfonylamino group: This step involves the reaction of the naphthalene derivative with a sulfonyl chloride in the presence of a base.

    Formation of the trifluoromethyl ketone: This step involves the reaction of the intermediate with trifluoroacetic anhydride or a similar reagent.

    Esterification: The final step involves the esterification of the intermediate with isopropanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

propan-2-yl 2-[4-(4-bromobenzenesulfonamido)-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation (H2/Pd-C)

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Dehalogenated compounds

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

propan-2-yl 2-[4-(4-bromobenzenesulfonamido)-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of propan-2-yl 2-[4-(4-bromobenzenesulfonamido)-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The sulfonylamino group is known to interact with enzymes and proteins, potentially inhibiting their activity. The trifluoromethyl ketone moiety can act as an electrophile, reacting with nucleophilic sites in biological molecules. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(4-bromophenyl)propan-2-yl]phenol
  • 2-(2-(4-Bromophenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydrooxazole

Uniqueness

propan-2-yl 2-[4-(4-bromobenzenesulfonamido)-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

propan-2-yl 2-[4-[(4-bromophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrF3NO6S/c1-12(2)34-22(31)19(21(30)23(25,26)27)17-11-18(15-5-3-4-6-16(15)20(17)29)28-35(32,33)14-9-7-13(24)8-10-14/h3-12,19,28-29H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHCXWMTSQGNSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C1=C(C2=CC=CC=C2C(=C1)NS(=O)(=O)C3=CC=C(C=C3)Br)O)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrF3NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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